molecular formula C5H12ClOP B3051920 [(Chloromethyl)(ethyl)phosphoryl]ethane CAS No. 37016-54-9

[(Chloromethyl)(ethyl)phosphoryl]ethane

Cat. No.: B3051920
CAS No.: 37016-54-9
M. Wt: 154.57 g/mol
InChI Key: GETIAASJCRSGDZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [(Chloromethyl)(ethyl)phosphoryl]ethane involves several steps. One common synthetic route includes the reaction of dichloromethylphosphine with ethylmagnesium bromide . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at low temperatures to control the reactivity of the intermediates. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[(Chloromethyl)(ethyl)phosphoryl]ethane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(Chloromethyl)(ethyl)phosphoryl]ethane is utilized in various scientific research applications due to its unique properties:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Drug Discovery: Its potential biological activity makes it a candidate for drug development and testing.

    Material Science: It is used in the development of new materials with specific properties.

    Industrial Applications: It finds use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [(Chloromethyl)(ethyl)phosphoryl]ethane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

[(Chloromethyl)(ethyl)phosphoryl]ethane can be compared with other similar compounds, such as:

  • Diethyl(chloromethyl)phosphine oxide
  • Phosphine oxide, (chloromethyl)diethyl-

These compounds share similar structural features but may differ in their reactivity and applications. This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[chloromethyl(ethyl)phosphoryl]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClOP/c1-3-8(7,4-2)5-6/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETIAASJCRSGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538050
Record name (Chloromethyl)(diethyl)oxo-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37016-54-9
Record name (Chloromethyl)(diethyl)oxo-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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